molecular formula C18H20N4O2 B2476931 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide CAS No. 2034229-26-8

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide

Cat. No. B2476931
M. Wt: 324.384
InChI Key: QHJPRPCJILJPEP-UHFFFAOYSA-N
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Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide involves the reaction of indolizine-2-carboxylic acid with 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid, followed by the addition of a coupling agent and a base to form the desired compound.

Starting Materials
Indolizine-2-carboxylic acid, 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid, Coupling agent, Base

Reaction
Step 1: Indolizine-2-carboxylic acid is reacted with 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent and a base to form an intermediate product., Step 2: The intermediate product is purified and then reacted with a coupling agent and a base to form the final product, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide., Step 3: The final product is purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Mechanism Of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide involves the binding of the compound to the bromodomain of BRD4. This binding prevents the interaction of BRD4 with acetylated histones, which are involved in the regulation of gene expression. As a result, the activity of BRD4 is inhibited, leading to changes in gene expression patterns.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide have been studied in various cell lines and animal models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. However, further studies are needed to fully understand the effects of this compound on various biological processes.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide in lab experiments is its ability to selectively inhibit the activity of BRD4. This specificity can be useful in studying the role of BRD4 in various biological processes. However, one of the limitations of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for the study of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment, inflammation, and metabolic disorders. Another direction is to explore the possibility of modifying the compound to improve its yield and potency. Additionally, the study of the compound's effects on other bromodomain-containing proteins can provide insights into the role of these proteins in various biological processes.

Scientific Research Applications

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can be useful in studying various biological processes.

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(14-9-16-5-1-3-7-21(16)11-14)20-15-10-19-22(12-15)13-17-6-2-4-8-24-17/h1,3,5,7,9-12,17H,2,4,6,8,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJPRPCJILJPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide

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